molecular formula C18H18N4OS2 B15083160 3-(3-Ethoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 765299-37-4

3-(3-Ethoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15083160
CAS No.: 765299-37-4
M. Wt: 370.5 g/mol
InChI Key: JXFOSYOWWODGEC-XDHOZWIPSA-N
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Description

5-(3-ethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Hydrosulfide Addition: The final step involves the addition of a hydrosulfide group to the triazole ring, which can be carried out using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially yielding dihydro derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenated compounds, organometallic reagents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Dihydro derivatives

    Substitution Products: Functionalized aromatic derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against bacterial or fungal pathogens.

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.

Medicine

    Anticancer Research: The compound’s structural features may allow it to interact with cancer cell targets, leading to potential anticancer activity.

    Anti-inflammatory Agents: It may possess anti-inflammatory properties, useful in the treatment of inflammatory diseases.

Industry

    Agriculture: The compound could be used as a pesticide or herbicide due to its potential biological activities.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the aromatic substituents may enhance binding affinity and specificity. The hydrosulfide group can participate in redox reactions, potentially modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A core structure in many biologically active compounds.

    5-Phenyl-1,2,4-triazole: A simpler analog with similar biological activities.

    4-Amino-1,2,4-triazole: Known for its use as a herbicide and in medicinal chemistry.

Uniqueness

5-(3-ethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties. The presence of both ethoxy and methylsulfanyl substituents, along with the hydrosulfide group, provides opportunities for diverse interactions and reactivity.

Properties

CAS No.

765299-37-4

Molecular Formula

C18H18N4OS2

Molecular Weight

370.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4OS2/c1-3-23-15-6-4-5-14(11-15)17-20-21-18(24)22(17)19-12-13-7-9-16(25-2)10-8-13/h4-12H,3H2,1-2H3,(H,21,24)/b19-12+

InChI Key

JXFOSYOWWODGEC-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC

Origin of Product

United States

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